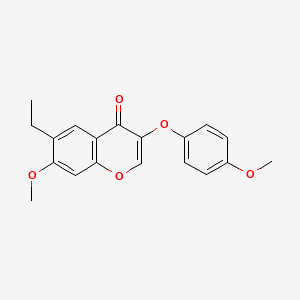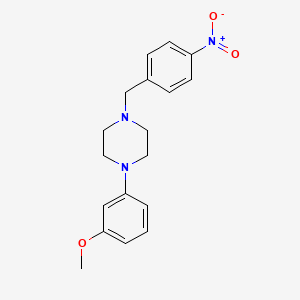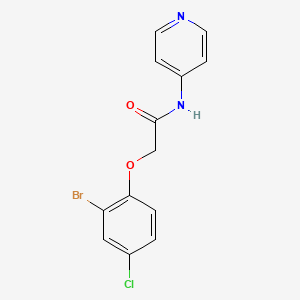
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits. It has been extensively studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is not fully understood. However, it has been suggested that 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways, including the NF-kappaB, MAPK, and Nrf2 pathways. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been found to interact with various cellular targets, including enzymes and receptors, such as COX-2, LOX, PPAR-gamma, and ER-alpha.
Biochemical and Physiological Effects:
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, in vitro and in vivo. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to increase the levels of antioxidant enzymes, such as SOD, CAT, and GPx, in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has several advantages for lab experiments. It is readily available and can be synthesized through various methods. It is also relatively inexpensive compared to other compounds with similar properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied, and its mechanism of action and potential health benefits are well understood. However, there are also some limitations to using 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one in lab experiments. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has poor solubility in water, which can limit its bioavailability and efficacy. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has low stability, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. One area of research is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of various chronic inflammatory diseases, such as arthritis, diabetes, and cardiovascular disease. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also has potential applications in the food and cosmetic industries, as a natural antioxidant and anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action and potential health benefits of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one.
Métodos De Síntesis
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can be synthesized through various methods, including chemical synthesis, microbial biotransformation, and plant extraction. The chemical synthesis involves the reaction of 2,4,6-trihydroxyacetophenone with 4-methoxyphenol in the presence of a base catalyst. The microbial biotransformation involves the use of microorganisms such as Aspergillus niger to convert hesperidin, a glycoside form of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, into 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one. The plant extraction involves the isolation of 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one from citrus fruits such as orange and grapefruit.
Aplicaciones Científicas De Investigación
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-alpha, IL-1beta, and COX-2, which are involved in the development of chronic inflammatory diseases. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It has been found to protect against oxidative damage in various organs, including the liver, kidney, and brain. 6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has also been shown to have anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
IUPAC Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-12-9-15-17(10-16(12)22-3)23-11-18(19(15)20)24-14-7-5-13(21-2)6-8-14/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDOCRKKWUHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC=C(C2=O)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-methoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)
![methyl 2-({[(2-cyclopropylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799458.png)

![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)


![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)
